molecular formula C7H6ClN3O B12980370 4-Chloro-6,7-dihydropyrido[3,4-d]pyrimidin-8(5H)-one CAS No. 2227205-61-8

4-Chloro-6,7-dihydropyrido[3,4-d]pyrimidin-8(5H)-one

Cat. No.: B12980370
CAS No.: 2227205-61-8
M. Wt: 183.59 g/mol
InChI Key: GWFJWPRIRPTDEV-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dihydropyrido[3,4-d]pyrimidin-8(5H)-one is a heterocyclic organic compound It is characterized by a pyrido[3,4-d]pyrimidine core structure with a chlorine atom at the 4-position and a ketone group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-dihydropyrido[3,4-d]pyrimidin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-chloropyridine with formamide under acidic conditions to form the pyrido[3,4-d]pyrimidine core. Subsequent chlorination and oxidation steps yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7-dihydropyrido[3,4-d]pyrimidin-8(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-6,7-dihydropyrido[3,4-d]pyrimidin-8(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-dihydropyrido[3,4-d]pyrimidin-8(5H)-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6,7-dihydropyrido[3,4-d]pyrimidin-8(5H)-one is unique due to its specific substitution pattern and the presence of a ketone group at the 8-position. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

2227205-61-8

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

4-chloro-6,7-dihydro-5H-pyrido[3,4-d]pyrimidin-8-one

InChI

InChI=1S/C7H6ClN3O/c8-6-4-1-2-9-7(12)5(4)10-3-11-6/h3H,1-2H2,(H,9,12)

InChI Key

GWFJWPRIRPTDEV-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C(=NC=N2)Cl

Origin of Product

United States

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